2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine
Description
Properties
IUPAC Name |
2-[(2,5-dimethylphenyl)methylsulfanyl]-6,7-dimethoxy-3-octylquinazolin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O2S/c1-6-7-8-9-10-11-14-30-26(28)22-16-24(31-4)25(32-5)17-23(22)29-27(30)33-18-21-15-19(2)12-13-20(21)3/h12-13,15-17,28H,6-11,14,18H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZSVGRVJXMULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=N)C2=CC(=C(C=C2N=C1SCC3=C(C=CC(=C3)C)C)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules:
Key Comparisons
Sulfanyl Group Role: In oxadiazole-sulfanyl acetamides (), the sulfanyl bridge enhances enzyme inhibition, particularly against α-glucosidase and BChE. The target quinazolinimine’s sulfanyl group may similarly modulate enzyme interactions but with distinct selectivity due to its quinazolinimine core . Carboxymethylsulfanyl butanoic acids () utilize sulfanyl groups for structural stability, suggesting the target compound’s sulfanyl linkage may also confer metabolic resistance .
Substituent Effects: The 3-octyl chain in the target compound contrasts with shorter chains in analogues (e.g., acetamides in ). 6,7-Dimethoxy groups mirror electron-donating substituents in indole derivatives (), which could enhance π-stacking or hydrogen bonding in biological targets .
Enzyme Inhibition Potential: While the target compound’s activity is unspecified, oxadiazole-sulfanyl acetamides () demonstrate that sulfanyl-linked heterocycles can achieve low-micromolar IC50 values against enzymes like α-glucosidase. The quinazolinimine core, however, may shift selectivity toward kinases or antimicrobial targets .
Synthetic Challenges :
- highlights synthetic routes for benzylammonium iodides, underscoring the complexity of introducing alkyl/aryl groups (e.g., octyl chain) while maintaining stability—a consideration for the target compound’s scalability .
Hypothetical Activity Profile
Based on structural analogs:
- Antimicrobial Potential: Long alkyl chains (e.g., octyl) in heterocycles often enhance activity against Gram-positive bacteria by disrupting membranes.
- Enzyme Inhibition : The quinazolinimine core is associated with kinase inhibition; the sulfanyl group may broaden activity to hydrolases or oxidases.
- Metabolic Stability: Methoxy groups and sulfur linkages could reduce oxidative metabolism, improving half-life compared to non-substituted analogues.
Q & A
Q. What are the critical steps for synthesizing 2-[(2,5-dimethylbenzyl)sulfanyl]-6,7-dimethoxy-3-octyl-4(3H)-quinazolinimine, and how can purity be ensured?
Methodological Answer: Synthesis typically involves multi-step organic reactions, including:
Core Formation: Construct the quinazolinimine core via cyclization of substituted anthranilic acid derivatives, followed by imine functionalization.
Substituent Introduction: Introduce the 2,5-dimethylbenzyl sulfanyl group via nucleophilic substitution or thiol-alkylation under inert conditions (e.g., nitrogen atmosphere) .
Purification: Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane gradients to isolate high-purity product .
Characterization: Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Monitor reaction progress with TLC or HPLC .
Q. How does the octyl chain at position 3 influence the compound’s physicochemical properties?
Methodological Answer: The 3-octyl substituent enhances lipophilicity, which can be quantified via:
- LogP Measurement: Use shake-flask or HPLC-based methods to determine partition coefficients.
- Solubility Studies: Assess in aqueous buffers (pH 1–7.4) and organic solvents (e.g., DMSO) to guide formulation strategies.
- Thermal Stability: Perform differential scanning calorimetry (DSC) to evaluate melting points and crystalline stability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of quinazolinimine derivatives?
Methodological Answer: Contradictions may arise from assay variability or structural nuances. Address this via:
Standardized Assays: Replicate studies under controlled conditions (e.g., cell line specificity, incubation time, and serum-free media).
Structure-Activity Relationship (SAR) Analysis: Compare analogs (Table 1) to isolate substituent effects. For example, the 2,5-dimethylbenzyl group may enhance target binding vs. simpler alkyl chains .
Mechanistic Profiling: Use knockout cell lines or competitive binding assays to confirm target specificity .
Q. Table 1: Structural Analogs and Key Features
| Compound Name | Molecular Formula | Unique Features | Biological Activity Reference |
|---|---|---|---|
| 3-(2-Furylmethyl)-6,7-dimethoxy analog | C23H20F3N3O3S | Furylmethyl group; altered π-π stacking | Anticandidate in kinase inhibition |
| 6,7-Dimethoxy-2-(methylsulfanyl) analog | C19H18F3N3O2S | Simpler sulfanyl group; reduced steric bulk | Moderate COX-2 inhibition |
Q. What experimental design principles apply to evaluating environmental persistence of this compound?
Methodological Answer: Follow frameworks like Project INCHEMBIOL :
Abiotic Degradation: Conduct hydrolysis studies (pH 4–9, 25–50°C) and photolysis under UV light. Monitor degradation via LC-MS.
Biotic Transformation: Use soil microcosms or activated sludge systems to assess microbial breakdown. Quantify metabolites with GC-MS.
Ecotoxicity: Test acute/chronic effects on model organisms (e.g., Daphnia magna, Vibrio fischeri) using OECD guidelines .
Q. How can computational modeling guide the optimization of this compound for selective kinase inhibition?
Methodological Answer:
Docking Studies: Use AutoDock Vina or Schrödinger Suite to predict binding poses in kinase ATP pockets (e.g., EGFR, VEGFR).
MD Simulations: Run 100-ns molecular dynamics (GROMACS) to assess stability of ligand-receptor complexes.
Free Energy Calculations: Apply MM-PBSA to rank derivatives based on binding affinity .
Q. What advanced techniques characterize the compound’s solid-state behavior and polymorphism?
Methodological Answer:
X-ray Crystallography: Resolve crystal structure to identify hydrogen-bonding networks and packing motifs.
Dynamic Vapor Sorption (DVS): Measure hygroscopicity and phase transitions under varying humidity.
Powder XRD: Detect polymorphic forms and amorphous content .
Data Analysis & Reproducibility
Q. How should researchers address batch-to-batch variability in biological assay results?
Methodological Answer:
Quality Control (QC): Implement LC-MS purity checks (>98%) for each batch.
Internal Standards: Use reference compounds (e.g., staurosporine for kinase assays) to normalize activity data.
Meta-Analysis: Apply statistical tools (e.g., R/Bioconductor) to aggregate data across studies and identify outliers .
Q. What strategies validate the compound’s stability under long-term storage conditions?
Methodological Answer:
Forced Degradation: Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 1–3 months.
Analytical Monitoring: Track degradation products via UPLC-PDA and HRMS.
Storage Recommendations: Store in amber vials under argon at -20°C for lab-scale use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
